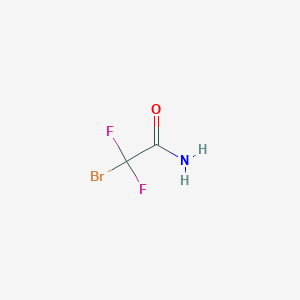

Bromodifluoroacetamide

Overview

Description

Bromodifluoroacetamide is an organic compound with the chemical formula C2H2BrF2NO . It appears as a colorless or light yellow crystalline or powdery solid . It is commonly used as a reagent in organic synthesis and can be used as a fluorinated reagent for halogenation reactions .

Synthesis Analysis

Bromodifluoroacetamide can be prepared by reacting bromoacetamide with hydrogen fluoride . The specific preparation method is to suspend bromoacetamide in hydrogen difluoride, and add gas . After a period of reaction, 2-bromo2, 2-difluoroacetamide is obtained .Molecular Structure Analysis

The molecular formula of Bromodifluoroacetamide is C2H2BrF2NO . The molar mass is 173.94 .Chemical Reactions Analysis

Bromodifluoroacetamide is involved in various chemical reactions. For instance, it has been used in a copper-catalyzed cyclization of cyclopropenes/diazo compounds, efficiently synthesizing a series of α,α-difluoro-β-lactams . This reaction represents the first example of [3 + 1] cyclization for the synthesis of β-lactams utilizing a metal carbene intermediate as the C1 synthon .Physical And Chemical Properties Analysis

Bromodifluoroacetamide has a density of 2.011±0.06 g/cm3 . Its melting point is 86.5-86.7 °C , and its boiling point is 110-111 °C . The compound has a vapor pressure of 0.321mmHg at 25°C .Scientific Research Applications

Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides

This application involves the preparation of aromatic amides from 2-bromo-2,2-difluoroacetamides utilizing a copper-catalyzed direct arylation. Aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts are used as the source for the aryl substituents. This method has been successfully utilized for the expeditious preparation of diverse aromatic amides in good-to-excellent yields .

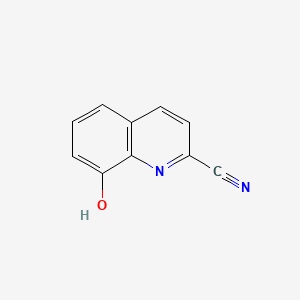

Photoinduced Tandem Radical Cyclization/Heteroarylation

A visible-light-promoted tandem radical intramolecular 5-exo-trig cyclization/heteroarylation between N-allyl-2-bromo-2,2-difluoroacetamides and quinoxalin-2 (1H)-ones or coumarins has been developed without an external photocatalyst. This new approach allows for the creation of a broad range of valuable α,α-difluoro-γ-lactam-fused quinoxalin-2 (1H)-ones and coumarins .

Safety and Hazards

Bromodifluoroacetamide dust can irritate the eyes and respiratory tract, and may have an irritating effect on the skin . When using, it’s important to avoid direct contact with skin and eyes, and make sure to operate in a well-ventilated place . Care should be taken during storage and transportation to prevent mixing with other chemicals or exposure to high temperatures or sources of ignition .

Mechanism of Action

Target of Action

It is used in the preparation of aromatic amides , which are ubiquitous in a vast range of biologically active compounds, marketed drugs, and a broad spectrum of agrochemicals .

Mode of Action

2-Bromo-2,2-difluoroacetamide is utilized in a copper-catalyzed direct arylation . This process involves the oxidative addition of a 2-bromo-2,2-difluoroacetamide unit on an appropriately tuned metal nuclei, forming an organometallic intermediate . This is followed by a rearrangement possibly via a CF2-carbene complex .

Biochemical Pathways

The compound plays a crucial role in the synthesis of aromatic amides , which are involved in numerous biochemical pathways due to their prevalence in biologically active compounds and drugs .

Result of Action

The result of the action of 2-Bromo-2,2-difluoroacetamide is the successful preparation of diverse aromatic amides in good-to-excellent yields . The reactions are insensitive to the electronic nature of the aryl groups, as both electron-rich and electron-deficient aryls can be successfully introduced .

Action Environment

It’s worth noting that the reactions involving this compound have been successfully scaled up to gram quantities , suggesting a level of stability under various conditions.

properties

IUPAC Name |

2-bromo-2,2-difluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrF2NO/c3-2(4,5)1(6)7/h(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWAMAZWCUQBBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381996 | |

| Record name | 2-Bromo-2,2-difluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2,2-difluoroacetamide | |

CAS RN |

2169-67-7 | |

| Record name | 2-Bromo-2,2-difluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromodifluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

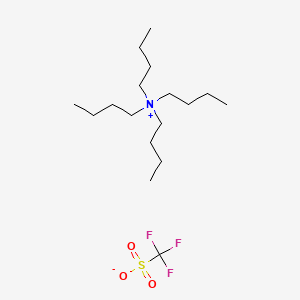

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.